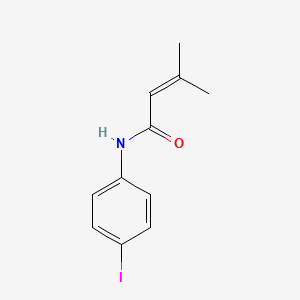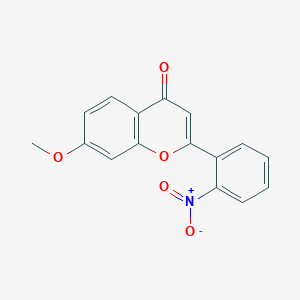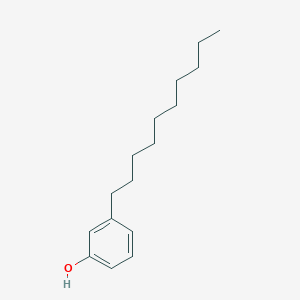
3-Decylphenol
Vue d'ensemble
Description
3-Decylphenol is an organic compound with the molecular formula C16H26O. It belongs to the class of alkylphenols, which are phenols substituted with an alkyl group. This compound is characterized by a phenolic hydroxyl group (-OH) attached to a benzene ring, with a decyl (C10H21) chain at the meta position. It is used in various industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
From Benzene Sulphonic Acid: Sodium phenoxide is produced by fusing the sodium salt of benzene sulphonic acid with sodium hydroxide at 573 – 623 K.
From Diazonium Salts: Benzene diazonium chloride solution is warmed with water or dilute acids to form phenol with the evolution of nitrogen gas.
From Grignard Reagent: Chlorobenzene or bromobenzene is transformed into phenyl magnesium halide in the presence of dry ether.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Electrophilic Aromatic Substitution: The hydroxyl group in 3-Decylphenol is ortho and para directing, making the aromatic ring highly reactive towards electrophilic aromatic substitution reactions such as halogenation, nitration, sulfonation, and Friedel–Crafts reactions
Oxidation: Phenols can be oxidized to quinones, which are valuable due to their redox properties.
Common Reagents and Conditions
Halogenation: Chlorine or bromine in the presence of a catalyst.
Nitration: Nitric acid in the presence of sulfuric acid.
Sulfonation: Sulfuric acid.
Friedel–Crafts Alkylation: Alkyl halides in the presence of aluminum chloride (AlCl3).
Major Products
Halogenated Phenols: Formed from halogenation.
Nitrophenols: Formed from nitration.
Sulfonated Phenols: Formed from sulfonation.
Alkylated Phenols: Formed from Friedel–Crafts alkylation.
Applications De Recherche Scientifique
3-Decylphenol is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of other chemical compounds and in studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects due to its phenolic structure.
Industry: Used in the production of plastics, rubber, lubricants, and fragrances.
Mécanisme D'action
The mechanism of action of 3-Decylphenol involves its interaction with biological membranes and proteins. The phenolic hydroxyl group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. Additionally, the alkyl chain can interact with lipid bilayers, altering membrane fluidity and permeability .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Nonylphenol: Similar structure with a nonyl (C9H19) chain.
3-Undecylphenol: Similar structure with an undecyl (C11H23) chain.
4-Decylphenol: Similar structure with the decyl chain at the para position.
Uniqueness
3-Decylphenol is unique due to its specific alkyl chain length and position, which influence its chemical reactivity and biological activity. Its specific structure allows for distinct interactions with biological targets and industrial applications .
Propriétés
IUPAC Name |
3-decylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O/c1-2-3-4-5-6-7-8-9-11-15-12-10-13-16(17)14-15/h10,12-14,17H,2-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMIBYZWBMSUHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=CC(=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chlorobenzo[c]isothiazol-3-yl benzoate](/img/structure/B3275990.png)
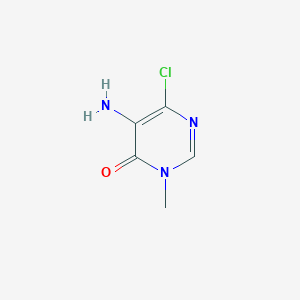
![2-[(2-Methylpropyl)amino]acetonitrile](/img/structure/B3276001.png)
![Benzene, 1-[(chloromethyl)sulfonyl]-3-fluoro-](/img/structure/B3276014.png)
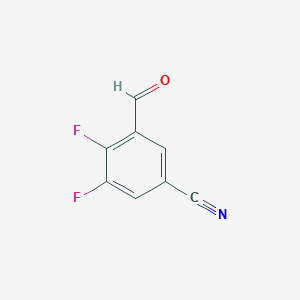

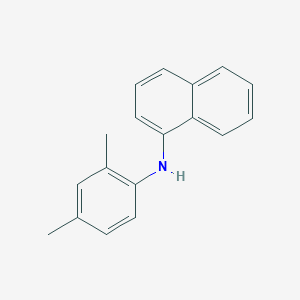
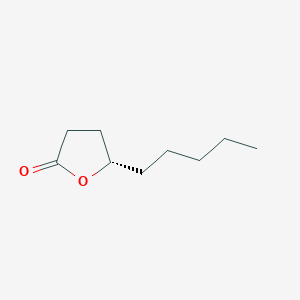
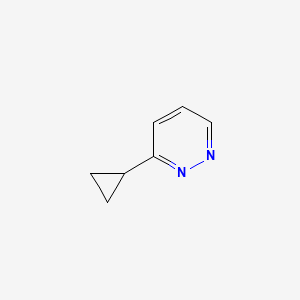
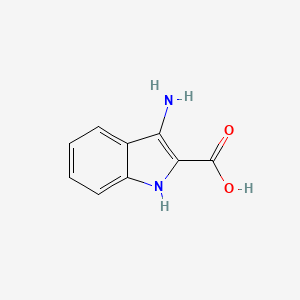
![2-Propenamide, N-[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]-](/img/structure/B3276066.png)
